![molecular formula C24H24ClN3O2S B2371266 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-33-3](/img/structure/B2371266.png)

1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

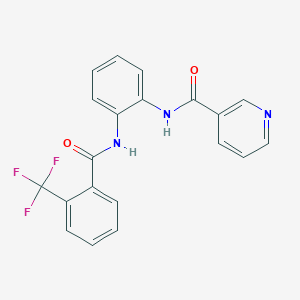

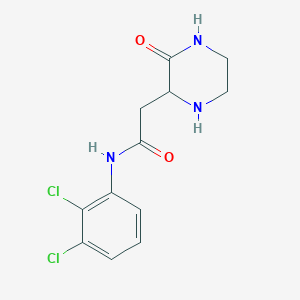

The compound “1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a complex organic molecule that contains a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted with a 3-chlorophenyl group at one nitrogen and a 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl group at the other .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group could potentially undergo reduction reactions, and the sulfanyl group might participate in oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. The presence of polar functional groups like nitro and sulfanyl could potentially influence these properties .Applications De Recherche Scientifique

Melanocortin-4 Receptor Antagonism

A study by (Chen et al., 2007) identified a potent and selective antagonist of the melanocortin-4 receptor, which is structurally similar to 1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine. This compound exhibited good metabolic profiles and moderate to good oral bioavailability, promoting food intake in tumor-bearing mice.

Anticancer and Antituberculosis Potential

Research by (Mallikarjuna et al., 2014) focused on the synthesis of derivatives related to this compound, finding significant anticancer and antituberculosis activities in vitro.

Antiproliferative Agents Against Breast Cancer

The study by (Yurttaş et al., 2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative agents against breast cancer cells.

Synthesis and Structural Analysis

Research on the synthesis of similar compounds by (Quan, 2006) and (Ning-wei, 2006) provides valuable insights into the structural characteristics of such compounds, including this compound.

Antimicrobial Properties

Studies by (Wang et al., 2011) and (Qi, 2014) have explored the antimicrobial potential of derivatives structurally related to this compound, showing promising results against various bacterial strains.

Antiplatelet Aggregation Activity

A study by (Youssef et al., 2011) on substituted-piperazine analogues highlights the potential of such compounds in inhibiting platelet aggregation, which is an important consideration in cardiovascular research.

Detection in Forensic Samples

The work of (Silva et al., 2021) introduces a novel electrochemical method for detecting compounds like this compound in forensic samples, demonstrating its application in law enforcement and substance abuse research.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2S/c1-18-5-8-22(9-6-18)31-24-10-7-19(15-23(24)28(29)30)17-26-11-13-27(14-12-26)21-4-2-3-20(25)16-21/h2-10,15-16H,11-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOGCSOMICHFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate](/img/structure/B2371187.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)

![N-(4-cyanophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)

![(2S)-2-[(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YLCARBONYL)AMINO]-3-PHENYLPROPANOIC ACID](/img/structure/B2371198.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2371205.png)